

physical and chemical properties of 2-isobutyl-3-methylpyrazine

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Compound of Interest

Compound Name: 2-Isobutyl-3-methylpyrazine

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An In-depth Technical Guide to 2-Isobutyl-3-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Isobutyl-3-methylpyrazine is a heterocyclic aromatic compound that contributes to the characteristic aroma of a variety of roasted and cooked foods. Beyond its significance in the flavor and fragrance industry, this pyrazine derivative has demonstrated notable biological activities, including antimicrobial properties and functioning as a semiochemical in insect communication. This technical guide provides a comprehensive overview of the physical and chemical properties of **2-isobutyl-3-methylpyrazine**, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological significance.

Chemical and Physical Properties

2-Isobutyl-3-methylpyrazine, with the IUPAC name 2-methyl-3-(2-methylpropyl)pyrazine, is a colorless to pale yellow liquid at room temperature.^{[1][2]} It is characterized by a potent, green, earthy, and nutty aroma.^{[3][4]} The fundamental physicochemical properties of this compound are summarized in the tables below.

Table 1: General Properties of 2-Isobutyl-3-methylpyrazine

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₄ N ₂	[4]
Molecular Weight	150.22 g/mol	[2]
CAS Number	13925-06-9	[2]
Appearance	Colorless to pale yellow clear liquid	[2][4]
Odor	Green, earthy, nutty, herbaceous	[3][4]

Table 2: Physical Properties of 2-Isobutyl-3-methylpyrazine

Property	Value	Reference(s)
Boiling Point	199.0 - 201.0 °C at 760 mmHg	[2]
Melting Point	74 °C	[3]
Density	0.936 - 0.942 g/mL at 25 °C	[2]
Refractive Index	1.488 - 1.498 at 20 °C	[2]
Solubility	Soluble in water, oils, and organic solvents	[2]
logP (o/w)	1.96	[2]
Flash Point	180 °F (82.22 °C)	[4]

Table 3: Spectral Data for 2-Isobutyl-3-methylpyrazine

Spectrum Type	Parameters	Key Data Points	Reference(s)
^1H NMR	90 MHz, CDCl_3	δ (ppm): 0.93-1.01 (d, 6H), 2.09-2.25 (m, 1H), 2.54-2.74 (d, 2H), 2.58 (s, 3H), 8.26-8.36 (m, 2H)	[2]
^{13}C NMR	50.18 MHz, CDCl_3	δ (ppm): 21.89, 22.57, 28.24, 43.71, 141.13, 141.40, 152.54, 155.53	[2]
Mass Spectrometry (EI)	70 eV	m/z: 150 (M+), 135, 108, 94, 81, 67, 53, 41	[5]

Experimental Protocols

Synthesis of 2-Isobutyl-3-methylpyrazine

A common method for the synthesis of **2-isobutyl-3-methylpyrazine** is through the condensation reaction of an α -dicarbonyl compound with a diamine.[3]

Reaction: Condensation of 5-methyl-2,3-hexanedione with ethylenediamine.[3]

General Protocol:

- **Reactant Preparation:** Prepare equimolar solutions of 5-methyl-2,3-hexanedione and ethylenediamine in a suitable solvent, such as ethanol or a water/ethanol mixture.
- **Reaction:** The solutions are mixed and typically heated under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Workup:** After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., diethyl ether or dichloromethane) and washed with water and brine to remove any unreacted starting materials and inorganic byproducts.

- Purification: The crude product is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated. The final product is purified by fractional distillation under reduced pressure or by column chromatography on silica gel.



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Synthesis workflow for **2-isobutyl-3-methylpyrazine**.

Analytical Characterization

GC-MS is a primary technique for the identification and quantification of **2-isobutyl-3-methylpyrazine**, particularly in complex matrices such as food and biological samples.

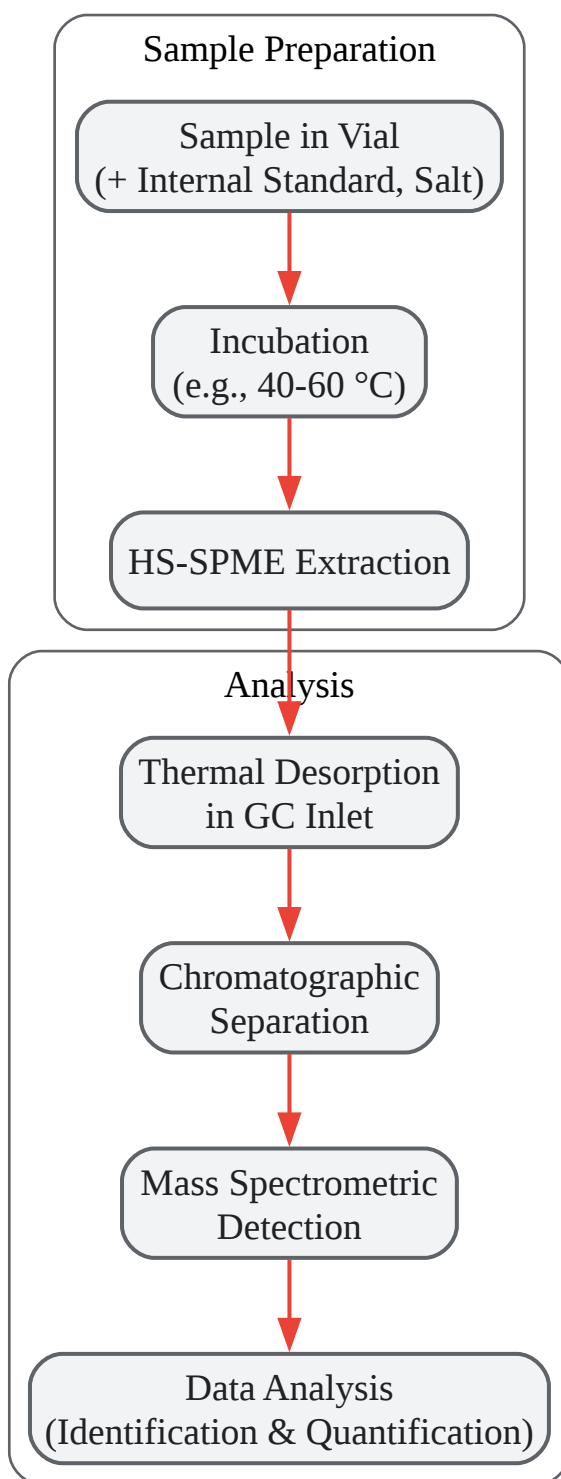
Headspace solid-phase microextraction (HS-SPME) is often employed for sample preparation to extract and concentrate the volatile pyrazine.

HS-SPME-GC-MS Protocol (General):

- Sample Preparation: A known amount of the sample (e.g., wine, microbial culture) is placed in a headspace vial. For quantification, an internal standard (e.g., a deuterated analog) is added. The sample may be saturated with a salt (e.g., NaCl) to enhance the volatility of the analyte.
- Extraction: The vial is sealed and incubated at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 30 minutes) to allow the volatiles to equilibrate in the headspace. An SPME fiber (e.g., DVB/CAR/PDMS) is then exposed to the headspace for a defined period to adsorb the analytes.
- Desorption and GC-MS Analysis: The SPME fiber is retracted and immediately inserted into the hot inlet of the gas chromatograph, where the adsorbed analytes are thermally desorbed. The analytes are then separated on a capillary column (e.g., DB-5MS or DB-WAX) and detected by a mass spectrometer.

Typical GC-MS Parameters:

- Injector Temperature: 250 °C
- Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS)
- Oven Program: Initial temperature of 40-50 °C held for 2-5 minutes, then ramped at 5-10 °C/min to a final temperature of 240-320 °C.
- Carrier Gas: Helium
- MS Ionization: Electron Impact (EI) at 70 eV
- Mass Range: 50-550 amu



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Experimental workflow for HS-SPME-GC-MS analysis.

NMR spectroscopy is used to confirm the chemical structure of synthesized **2-isobutyl-3-methylpyrazine**.

^1H and ^{13}C NMR Protocol:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- **Data Acquisition:** Acquire ^1H and ^{13}C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
- **Data Processing:** Process the raw data (Fourier transformation, phasing, and baseline correction). The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

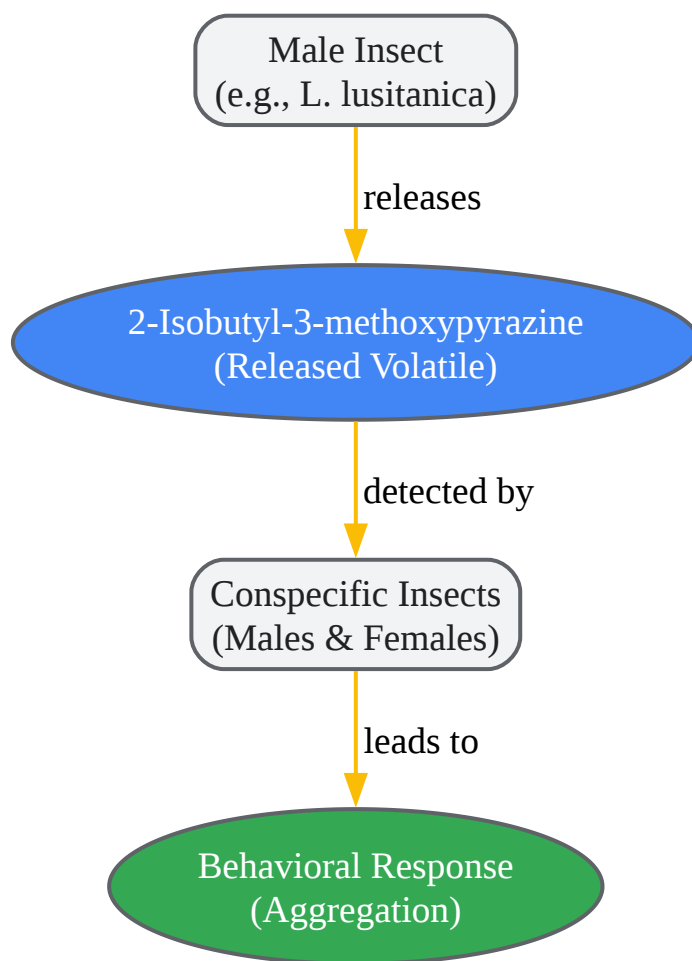
Biological Activity and Significance

Antimicrobial Properties

2-Isobutyl-3-methylpyrazine has demonstrated antimicrobial activity against various microorganisms. For instance, it has shown inhibitory and destructive effects on the fungus *Candida albicans* and bactericidal properties against *Escherichia coli* and *Staphylococcus aureus*.^[1] This suggests its potential application as a natural preservative in the food industry.

Role as a Semiochemical

In the field of chemical ecology, **2-isobutyl-3-methylpyrazine** and related pyrazines are known to act as semiochemicals, which are chemicals involved in communication between organisms. For example, 2-isobutyl-3-methoxypyrazine (a closely related compound) has been identified as a male-released aggregation cue in the leaf beetle *Labidostomis lusitanica*.^[6] This pyrazine elicits electrophysiological and behavioral responses in both male and female beetles, promoting aggregation.



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